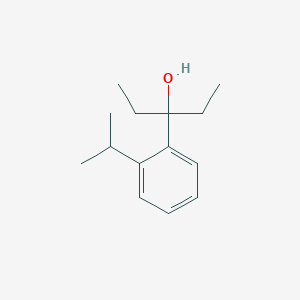

3-(2-iso-Propylphenyl)-3-pentanol

Description

However, the evidence extensively covers 3-pentanol, a structurally related alcohol with significant biological activity in plant immunity. Based on the available data, this article assumes the query refers to 3-pentanol and proceeds with comparisons to its analogs.

3-Pentanol (CAS 584-02-1) is a volatile organic compound (VOC) produced by plants and microorganisms. It has emerged as a potent inducer of systemic resistance in crops, priming salicylic acid (SA) and jasmonic acid (JA) defense pathways . Studies demonstrate its efficacy in reducing disease severity caused by bacterial pathogens like Pseudomonas syringae and Xanthomonas axonopodis in Arabidopsis, pepper, and cucumber . Unlike other VOCs, 3-pentanol exhibits dual priming of SA and JA pathways, enhancing transcriptional upregulation of marker genes PR1 (SA) and PDF1.2 (JA) post-pathogen challenge .

Properties

IUPAC Name |

3-(2-propan-2-ylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-14(15,6-2)13-10-8-7-9-12(13)11(3)4/h7-11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXCVYDPPDFKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257688 | |

| Record name | α,α-Diethyl-2-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858672-01-2 | |

| Record name | α,α-Diethyl-2-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858672-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Diethyl-2-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Propylphenyl)-3-pentanol typically involves the alkylation of a phenyl ring followed by the introduction of a pentanol chain. One common method includes the Friedel-Crafts alkylation of benzene with iso-propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting iso-propylbenzene is then subjected to a Grignard reaction with a suitable pentyl halide to introduce the pentanol group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Propylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

Oxidation: 3-(2-iso-Propylphenyl)-3-pentanone or 3-(2-iso-Propylphenyl)-3-pentanoic acid.

Reduction: 3-(2-iso-Propylphenyl)-pentane.

Substitution: this compound derivatives with nitro or sulfonic acid groups.

Scientific Research Applications

3-(2-iso-Propylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2-iso-Propylphenyl)-3-pentanol involves its interaction with specific molecular targets. The alcohol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl ring may interact with hydrophobic pockets in biomolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Pentanol and 2-Pentanol

3-Pentanol outperforms its isomers in plant immunity induction:

- Efficacy against Pseudomonas syringae :

| Compound | Concentration Tested | Disease Severity Reduction (vs. Control) | Reference |

|---|---|---|---|

| 3-Pentanol | 100 nM | 54% | |

| 1-Pentanol | 1 mM | 32% | |

| 2-Pentanol | 10 µM | 41% |

At 100 nM, 3-pentanol reduced bacterial cell counts in Arabidopsis by 100-fold, while 1-pentanol required 1,000-fold higher concentrations for comparable effects .

- Mechanistic Differences: 3-Pentanol primes both SA and JA pathways, whereas 1-pentanol primarily activates JA signaling . 2-Pentanol shows intermediate efficacy but lacks consistent field performance due to rapid evaporation .

Other Volatile Organic Compounds (VOCs)

- 2-Butanone: Parameter 3-Pentanol 2-Butanone Effective Concentration (Field) 1 mM 0.1 µM Disease Reduction (Cucumber) 24% 26% Pathway Priming SA + JA JA-dominated While 2-butanone is effective at lower concentrations, 3-pentanol’s dual-pathway activation provides broader-spectrum resistance .

- 2,3-Butanediol: Unlike 3-pentanol, 2,3-butanediol is ineffective in cucumber against P. syringae and requires specific host-pathogen systems (e.g., Arabidopsis-Pectobacterium) for activity .

Thermodynamic and Stability Properties

3-Pentanol forms strong hydrogen bonds in mixtures (e.g., with diethylamine), enhancing its stability compared to linear alcohols like 1-pentanol. However, its evaporation rate in open-field applications remains a challenge .

Key Research Findings

Mechanistic Superiority: 3-Pentanol primes PR1 (SA) and PDF1.2 (JA) genes, enabling rapid defense activation post-pathogen attack. This contrasts with 1-pentanol, which only weakly primes JA pathways . Mutant studies (npr1, sid2, jar1-1) confirm 3-pentanol’s dependence on SA and JA signaling, unlike ethylene-dependent VOCs like tridecane .

Field Performance: Drench application of 1 mM 3-pentanol in pepper reduced Xanthomonas infection by 40–50%, comparable to synthetic inducer BTH (benzothiadiazole) . In cucumber, 3-pentanol’s efficacy (24% disease reduction) matched 2-butanone but required higher concentrations .

Limitations: Rapid evaporation and inconsistent results in open-field trials . No direct antimicrobial activity, relying solely on host immune priming .

Biological Activity

3-(2-iso-Propylphenyl)-3-pentanol, also known as a chiral alcohol, is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes an iso-propyl group and a pentanol moiety, influencing its interactions with biological systems. This article explores the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O, indicating it contains a phenolic component alongside a pentanol chain. The presence of the iso-propyl group contributes to its steric properties and possibly its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate biochemical pathways by:

- Inhibiting specific enzymes : This could lead to reduced synthesis of inflammatory mediators.

- Binding to receptor sites : The compound may exhibit agonistic or antagonistic properties depending on the target receptor.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammation.

| Study | Concentration (μM) | Cytokine Inhibition (%) |

|---|---|---|

| Study A | 0.1 | 75 |

| Study B | 0.5 | 60 |

| Study C | 1.0 | 45 |

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

- Topical Application for Inflammation : A study conducted on mice demonstrated that topical application of a formulation containing this compound significantly reduced ear swelling induced by arachidonic acid, indicating its potential for treating inflammatory skin conditions.

- Pharmacokinetics and Safety : In a preliminary pharmacokinetic study, the compound was administered to rats, revealing a favorable absorption profile with no significant toxicity observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.